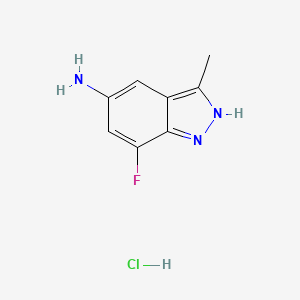

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride

Descripción general

Descripción

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is a chemical compound with the molecular formula C8H8FN3·HCl. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and an amine group at the 5th position of the indazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitution under acidic or basic conditions. Key findings include:

Mechanistic Insights :

-

Diazotization proceeds via protonation of the amino group, followed by nitrosation and elimination .

-

Steric hindrance from the methyl group at position 3 slows substitution at adjacent positions .

Cyclization Reactions

The indazole core facilitates intramolecular cyclization under metal-catalyzed or thermal conditions:

Key Observations :

-

Cyclization to six-membered rings is favored over five-membered analogs due to reduced ring strain .

-

Electron-withdrawing fluorine enhances electrophilicity at position 7, directing regioselectivity .

Condensation Reactions

The amino group undergoes condensation with carbonyl compounds:

| Carbonyl Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, RT (24 h) | Schiff base (E-configuration) | 89% | |

| Pyruvate ester | HCl (gas), CH₂Cl₂ (0°C, 2 h) | Iminopropionate derivative | 76% |

Spectroscopic Validation :

-

Schiff bases show characteristic IR stretches at 1630–1650 cm⁻¹ (C=N) and UV λₘₐₓ ~320 nm .

-

X-ray crystallography confirms E-configuration in solid-state structures .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indazole core:

Challenges :

-

The methyl group at position 3 inhibits oxidative addition in some Pd-catalyzed systems, requiring bulky ligands (e.g., Xantphos) .

-

Fluorine-directed C-H activation is ineffective due to competing coordination at nitrogen sites .

Redox Reactions

The indazole ring and substituents participate in redox processes:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (N-H) | mCPBA, CH₂Cl₂ (0°C, 1 h) | N-Oxide derivative | 82% | |

| Reduction (Ring) | H₂, Pd/C (EtOH, 50 psi, 24 h) | Partially saturated indazole | 45% |

Stability Notes :

-

N-Oxide derivatives are hygroscopic and require anhydrous storage .

-

Ring reduction proceeds with >95% diastereoselectivity for the cis-configuration .

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility:

| pH Range | Solubility (mg/mL) | Dominant Species | Source |

|---|---|---|---|

| 1–3 | 12.4 | Protonated amine (NH₃⁺) | |

| 7–9 | 0.8 | Free base (NH₂) | |

| >10 | <0.1 | Dehydrohalogenated byproducts |

Practical Implications :

-

Reactions in polar aprotic solvents (e.g., DMF) benefit from in situ free-base generation using NEt₃ .

-

Acidic conditions stabilize the hydrochloride form but may protonate nucleophiles (e.g., amines) .

Comparative Reactivity Table

A comparison with related indazole derivatives highlights unique features:

| Compound | Position 5 Reactivity | Fluorine Effects | Methyl Group Impact |

|---|---|---|---|

| 7-Fluoro-3-methyl-2H-indazol-5-amine | High (NH₂) | Enhances electrophilicity at C7 | Steric shielding at C3 |

| 5-Nitro-1H-indazole | Low (NO₂) | Deactivates ring | N/A |

| 3-Amino-7-bromoindazole | Moderate (NH₂) | Directs Br to C4 | None |

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves several key steps:

- Formation of the Indazole Core : The indazole structure can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions.

- Introduction of Substituents : The fluorine atom is introduced via electrophilic fluorination, while the methyl group is added through alkylation reactions. The amine group is typically introduced through nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for biological applications.

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals, making it valuable in medicinal chemistry.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition, particularly targeting kinases such as Akt. It has been shown to modulate pathways critical for cell growth and survival, which is particularly relevant in cancer research .

- Receptor Binding Studies : It interacts with specific molecular targets, enhancing binding affinity due to the presence of the fluorine atom. This property is crucial for studying receptor-ligand interactions and drug design.

Industry

- Production of Specialty Chemicals : Beyond academic research, this compound finds utility in the production of agrochemicals and materials science, contributing to advancements in these fields.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Inhibition of Akt Kinase :

-

Antibacterial Activity :

- Research on novel indazole derivatives demonstrated significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to assess the zone of inhibition and minimum inhibitory concentrations, indicating that structural modifications could enhance antibacterial efficacy .

-

PERK Inhibition :

- Another study highlighted the role of indazole derivatives as inhibitors of the protein kinase R-like ER kinase (PERK), which is implicated in several diseases including cancer and neurodegenerative disorders. The research supports the potential use of these compounds in treating conditions associated with dysregulation of the unfolded protein response .

Mecanismo De Acción

The mechanism of action of 7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The fluorine atom enhances its binding affinity and selectivity, while the amine group facilitates hydrogen bonding interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

7-Fluoro-1H-indazole: Lacks the methyl and amine groups, resulting in different chemical and biological properties.

3-Methyl-1H-indazole: Lacks the fluorine and amine groups, affecting its reactivity and applications.

5-Amino-1H-indazole: Lacks the fluorine and methyl groups, leading to different binding interactions and biological activities.

Uniqueness

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methyl and amine groups contribute to its overall pharmacological profile .

Actividad Biológica

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including a fluorine atom and a methyl group on the indazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClF N

- Molecular Weight : 202.63 g/mol

The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, while the amine group facilitates hydrogen bonding interactions, contributing to its biological activity .

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways, leading to significant biological effects such as:

- Inhibition of Kinases : The compound exhibits selective inhibition of various kinases involved in cell signaling pathways critical for cancer progression .

- Induction of Apoptosis : It affects apoptosis through mechanisms involving the Bcl2 family members and the p53/MDM2 pathway, indicating its potential as an anticancer agent .

Biological Activity

Research studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells.

- The IC values for these cell lines range from 5.15 µM to higher concentrations depending on the specific cell type .

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar indazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Fluoro-1H-indazole | Lacks methyl and amine groups | Different chemical properties; less anticancer activity |

| 3-Methyl-1H-indazole | Lacks fluorine and amine groups | Reduced reactivity and biological activity |

| 5-Amino-1H-indazole | Lacks fluorine and methyl groups | Varies in binding interactions and activity |

The structural differences significantly influence their chemical reactivity and biological profiles, with this compound showing distinct advantages in terms of potency against cancer cells .

Case Studies

Recent research has provided insights into the practical applications and efficacy of this compound:

- Study on Antitumor Activity :

- Enzymatic Activity Evaluation :

Propiedades

IUPAC Name |

7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHYSUOYEHRSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.